Cas no 951979-90-1 (2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine)
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine structure](https://ja.kuujia.com/scimg/cas/951979-90-1x500.png)
2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine 化学的及び物理的性質
名前と識別子
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- Z223378142
- 951979-90-1
- AKOS025274469
- 2-chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine
- (2-chloropyridin-3-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- EN300-26613949
- 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine
-
- インチ: 1S/C17H16ClN5O/c18-15-13(6-3-8-19-15)17(24)22-9-4-5-12(11-22)16-21-20-14-7-1-2-10-23(14)16/h1-3,6-8,10,12H,4-5,9,11H2
- InChIKey: NGCLEXBZLKHZQE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(N1CCCC(C2=NN=C3C=CC=CN23)C1)=O
計算された属性
- せいみつぶんしりょう: 341.1043378g/mol
- どういたいしつりょう: 341.1043378g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613949-0.05g |
2-chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine |
951979-90-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridineに関する追加情報
Comprehensive Overview of 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine (CAS No. 951979-90-1)
The compound 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine (CAS No. 951979-90-1) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the triazolopyridine and piperidine moieties, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, which aligns with current trends in drug discovery targeting cancer therapeutics and neurological disorders.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapy. The 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine scaffold is often explored for its ability to interact with biological targets such as protein kinases, which play a critical role in cell signaling pathways. This compound's chloropyridine and triazole groups are known to enhance binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the preparation of CAS No. 951979-90-1 involves multi-step reactions, including amide coupling and cyclization strategies. The piperidine-1-carbonyl linkage is particularly noteworthy, as it contributes to the molecule's stability and bioavailability. These attributes are crucial for drug development, where ADME (Absorption, Distribution, Metabolism, and Excretion) properties are rigorously evaluated. The compound's logP and solubility profiles are also optimized for in vivo applications, addressing common challenges in medicinal chemistry.
The rise of artificial intelligence (AI) in drug discovery has further amplified interest in compounds like 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) models are frequently employed to predict its interactions with biological targets. This synergy between wet-lab experiments and in silico analysis accelerates the identification of lead compounds, reducing time and costs in preclinical research.
Another area of exploration is the compound's potential in agrochemical innovation. The triazolopyridine core is known for its herbicidal and fungicidal properties, making it a candidate for sustainable crop protection. With growing concerns about food security and environmental impact, researchers are investigating its efficacy against resistant pests while minimizing ecotoxicity. This dual focus on human health and agricultural productivity underscores the versatility of CAS No. 951979-90-1.
In conclusion, 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine represents a compelling case study in modern chemical research. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As high-throughput screening and AI-driven design continue to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainability.
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